molecular formula C13H10FN3O3S B11117262 N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11117262
M. Wt: 307.30 g/mol
InChI Key: GEOHWFYFHNHASM-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 5-fluoro-2-methylphenylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzoxadiazoles.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. The benzoxadiazole core can interact with various enzymes and receptors, modulating their activity. The sulfonamide group is known to enhance the compound’s binding affinity to certain proteins, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of a benzoxadiazole core and a sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H10FN3O3S

Molecular Weight

307.30 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C13H10FN3O3S/c1-8-5-6-9(14)7-11(8)17-21(18,19)12-4-2-3-10-13(12)16-20-15-10/h2-7,17H,1H3

InChI Key

GEOHWFYFHNHASM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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